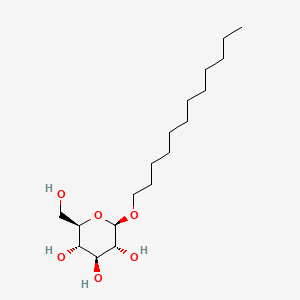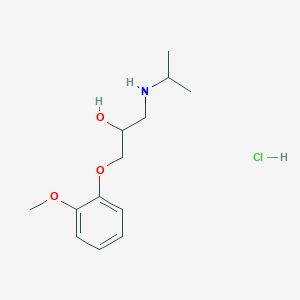
Dodecyl glucoside
Vue d'ensemble
Description
Synthesis Analysis
Lauryl glucoside's synthesis involves the chemical reaction between lauryl alcohol and glucose or glucose derivatives. A study by Lin-sen (2007) detailed the synthesis of Lauryl β-D-glucopyranosyl-(1→3)-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside from a specific glucose derivative, showcasing the complex synthetic routes employed to produce this surfactant. This process was characterized using elemental analyses and NMR spectroscopy, confirming the structure of the synthesized compound (Lin-sen, 2007).
Molecular Structure Analysis
The molecular structure of lauryl glucoside is characterized by a long hydrophobic alkyl chain attached to a hydrophilic glucose moiety. This amphiphilic nature is crucial for its surfactant properties, enabling it to reduce surface tension and interact with both oil and water. Molecular dynamics simulation and density functional theory have been employed to analyze the electrostatic potential and surface charge of lauryl glucoside molecules, elucidating their adsorption and wetting mechanisms at the molecular level (Niu et al., 2021).
Chemical Reactions and Properties
Lauryl glucoside participates in various chemical reactions due to its functional groups. For instance, it can be sulfonated to produce derivatives like disodium lauryl glucoside sulfosuccinate, which exhibits improved water solubility and excellent foaming properties (Gao et al., 2014). Such modifications enhance its applicability in formulations requiring specific surfactant characteristics.
Physical Properties Analysis
The physical properties of lauryl glucoside, such as its critical micelle concentration (CMC) and surface tension at CMC, are essential for its functionality as a surfactant. The CMC value indicates the concentration at which micelles begin to form, a critical point for detergency effectiveness. Studies on derivatives like disodium lauryl glucoside sulfosuccinate have shown specific values for these properties, reflecting the compound's efficiency in reducing surface tension and forming micelles (Gao et al., 2014).
Chemical Properties Analysis
The chemical properties of lauryl glucoside, including its stability, reactivity, and interaction with other molecules, are influenced by its structure. Its ability to form hydrogen bonds with water molecules, as demonstrated in molecular dynamics simulations, plays a crucial role in its wetting and adsorption behaviors, particularly in applications like dust suppression in coal mining (Niu et al., 2021). Additionally, the synthesis and structural analysis of lauryl glucoside and its derivatives provide insights into its reactivity and potential for modification to enhance its properties for specific applications.
Applications De Recherche Scientifique
Synthèse enzymatique dans des systèmes non aqueux
Le dodécyl glucoside peut être synthétisé enzymatiquement dans des systèmes non aqueux tels que des solvants organiques et des liquides ioniques. Cette méthode, catalysée par une β-glucosidase modifiée, est importante pour la production commerciale en raison de sa régio- et stéréosélectivité dans des conditions douces .
Agent tensioactif pour les produits de nettoyage
En tant qu'agent tensioactif non ionique, le dodécyl glucoside est utilisé dans les produits de nettoyage. Sa nature amphiphile lui permet d'interagir à la fois avec l'eau et les substances huileuses, ce qui le rend efficace pour éliminer la saleté et la graisse .
Ingrédient dans les aliments et les cosmétiques
Dans les industries alimentaire et cosmétique, le dodécyl glucoside sert d'émulsifiant et de stabilisateur. Il aide à mélanger des ingrédients qui ne se combinent généralement pas, comme l'huile et l'eau, assurant ainsi la cohérence du produit .
Systèmes de vecteurs de médicaments
Le composé est étudié comme vecteur de médicaments. Sa structure moléculaire peut encapsuler des médicaments, améliorant leur administration et leur stabilité dans diverses applications pharmaceutiques .
Solvant pour les protéines membranaires
Les chercheurs utilisent le dodécyl glucoside comme solvant pour les protéines membranaires lors des processus de cristallisation. Il contribue à maintenir la stabilité et l'intégrité des protéines membranaires, qui sont essentielles pour comprendre les fonctions cellulaires .
Améliorant de la pénétration transdermique et topique des médicaments
Le dodécyl glucoside est prometteur comme améliorant de la pénétration transdermique et topique des médicaments. Il peut augmenter la perméabilité de la peau, permettant une absorption plus efficace des médicaments .
Mécanisme D'action
- The compound directly interacts with the lipids in the stratum corneum, affecting their organization .
Mode of Action
Pharmacokinetics
Result of Action
Orientations Futures
With increasing awareness of the potential adverse impact of conventional surfactants on the environment and human health, there is mounting interest in the development of bio-based surfactants like Lauryl glucoside . These are deemed to be safer, more affordable, are in abundance, are biodegradable, biocompatible and possess scalability, mildness and performance in formulation .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIDGJJWBIBVIA-UYTYNIKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891954 | |
| Record name | Dodecyl glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59122-55-3 | |
| Record name | Dodecyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59122-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyl glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LN7P7UCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-[2-(Dimethylamino)propyl]acridin-9(10h)-one](/img/structure/B1214355.png)






![N-[2-(4-morpholinyl)ethyl]-6,7-dihydro-5H-benzo[2,3]cyclohepta[2,4-d]pyridazin-3-amine](/img/structure/B1214367.png)




